

An In-depth Technical Guide to Fijimycin C: Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: **Fijimycin C**
Cat. No.: **B1466044**

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Abstract

Fijimycin C is a naturally occurring depsipeptide belonging to the etamycin class of antibiotics. Isolated from a marine-derived *Streptomyces* species, it exhibits significant antibacterial activity, particularly against methicillin-resistant *Staphylococcus aureus* (MRSA). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Fijimycin C**. Detailed experimental protocols for its isolation, structure elucidation, and antimicrobial testing are presented, along with a diagrammatic representation of its proposed mechanism of action. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

Chemical Structure and Physicochemical Properties

Fijimycin C is a cyclic depsipeptide, a class of compounds characterized by the presence of both peptide and ester bonds in their macrocyclic structure. It was first isolated from the fermentation broth of *Streptomyces* sp. strain CNS-575, cultured from a marine sediment sample collected in Fiji.[1][2][3]

The planar structure of **Fijimycin C** was elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS/MS) analysis.[1][2][3] Notably, its

structure is closely related to Fijimycin A, with the key difference being the substitution of an alanine residue in Fijimycin A with a serine residue in **Fijimycin C**.[\[1\]](#)

Physicochemical Data

A summary of the key physicochemical properties of **Fijimycin C** is provided in the table below.

Property	Value	Source
Molecular Formula	C44H62N8O12	[1] [2] [4]
Molecular Weight	895 g/mol	[4]
Appearance	Amorphous white powder	[1] [2]
Solubility	Soluble in organic solvents such as methanol and DMSO	Inferred from isolation protocols
HRESIMS	m/z [M+Na] ⁺ 917.4365 (calculated 917.4379)	[1] [2]

Biological Activity and Mechanism of Action

Fijimycin C demonstrates potent antibacterial activity, particularly against Gram-positive bacteria. Its efficacy against MRSA strains highlights its potential as a lead compound for the development of new treatments for antibiotic-resistant infections.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)

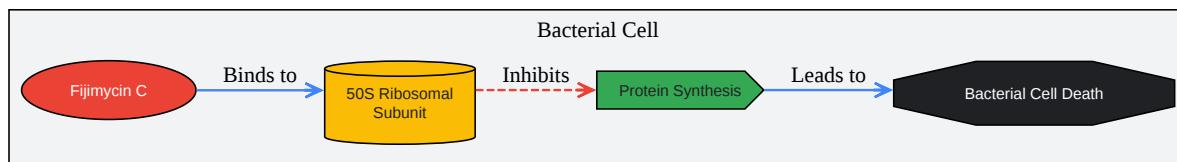
Antibacterial Spectrum

The minimum inhibitory concentration (MIC) values of **Fijimycin C** against several MRSA strains are summarized in the table below. The MIC₁₀₀ values indicate the concentration at which 100% of the bacterial growth was inhibited.[\[1\]](#)

Bacterial Strain	Type	MIC100 (µg/mL)
Staphylococcus aureus (ATCC33591)	Hospital-associated MRSA	4-8
Staphylococcus aureus (Sanger 252)	Sequenced hospital-associated MRSA	4-8
Staphylococcus aureus (UAMS1182)	Community-associated MRSA	8-16

Proposed Mechanism of Action

As a member of the etamycin class, which are Group B streptogramins, **Fijimycin C** is proposed to inhibit bacterial protein synthesis.^{[1][4]} This inhibition is achieved by binding to the bacterial ribosome, thereby halting the process of translation and leading to bacterial cell death.^[4]



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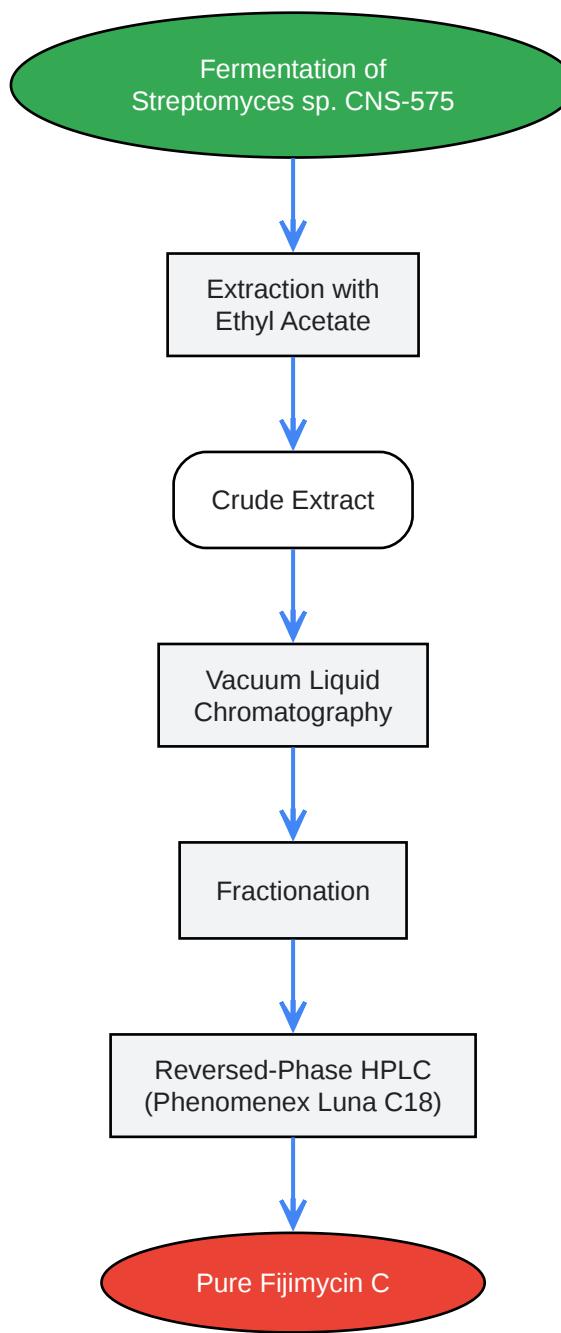
Caption: Proposed mechanism of action for **Fijimycin C**.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments related to the isolation, characterization, and biological evaluation of **Fijimycin C**.

Fermentation and Isolation

Fijimycin C was isolated from a large-scale fermentation of *Streptomyces* sp. strain CNS-575.



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Caption: General workflow for the isolation of **Fijimycin C**.

- Fermentation: The Streptomyces sp. strain CNS-575 was cultured in a suitable liquid medium to allow for the production of secondary metabolites, including **Fijimycin C**.
- Extraction: The fermentation broth was extracted with an organic solvent, such as ethyl acetate, to separate the organic compounds from the aqueous medium.

- Chromatography: The crude extract was subjected to a series of chromatographic separations to purify **Fijimycin C**. This typically involves:
 - Vacuum Liquid Chromatography (VLC): The crude extract was first fractionated using VLC on a silica gel column.
 - High-Performance Liquid Chromatography (HPLC): Fractions containing **Fijimycin C** were further purified using reversed-phase HPLC. A Phenomenex Luna C18 column (10 mm x 250 mm, 5 μ m) with a mobile phase of 65% aqueous acetonitrile (CH3CN) at a flow rate of 2.5 mL/min was used.[2] UV detection was performed at 254 nm.[2] **Fijimycin C** eluted at a retention time of 17.5 minutes under these conditions.[2]

Structure Elucidation

The chemical structure of **Fijimycin C** was determined using the following spectroscopic and analytical techniques:

- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of **Fijimycin C**.[1][2]
- NMR Spectroscopy: 1D (1 H and 13 C) and 2D (COSY, HMBC) NMR experiments were conducted to determine the connectivity of the atoms and the sequence of the amino acid and other constituent units.[1][2]
- Marfey's Method: The absolute configurations of the component amino acids were established using Marfey's method, which involves derivatization of the amino acids followed by HPLC analysis.[1][2][3]

Antibacterial Susceptibility Testing

The in vitro antibacterial activity of **Fijimycin C** was evaluated using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

- Bacterial Strains: Methicillin-resistant *Staphylococcus aureus* (MRSA) strains, including ATCC33591, Sanger 252, and UAMS1182, were used.[1]
- Assay Conditions: The assay was performed in 96-well microtiter plates.

- Inoculum Preparation: Bacterial cultures were grown to a specific optical density and then diluted to a standardized concentration.
- Compound Preparation: **Fijimycin C** was serially diluted in the appropriate growth medium.
- Incubation: The bacterial inoculum was added to the wells containing the serially diluted compound. The plates were incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- MIC Determination: The MIC was determined as the lowest concentration of **Fijimycin C** that completely inhibited visible bacterial growth.

Conclusion

Fijimycin C is a promising antibacterial depsipeptide with potent activity against clinically relevant MRSA strains. Its unique chemical structure, derived from a marine microorganism, makes it an attractive candidate for further investigation and development as a novel antibiotic. The detailed information on its structure, properties, and biological evaluation methods provided in this guide serves as a foundational resource for researchers in the field of infectious disease and natural product drug discovery. Further studies are warranted to explore its *in vivo* efficacy, safety profile, and potential for chemical modification to enhance its therapeutic properties.

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